molecular formula C9H12O2S B3123717 4-Ethylphenylmethylsulfone CAS No. 31218-79-8

4-Ethylphenylmethylsulfone

Cat. No. B3123717
CAS RN: 31218-79-8
M. Wt: 184.26 g/mol
InChI Key: FUXCCEDMMZBTRW-UHFFFAOYSA-N
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Description

4-Ethylphenylmethylsulfone, also known as MSM (methylsulfonylmethane), is a naturally occurring organic compound that is found in small amounts in plants, animals, and humans. It has gained attention in recent years for its potential therapeutic properties and has been studied extensively for its use in treating a variety of health conditions.

Scientific Research Applications

Biocatalysis in Drug Metabolism

One study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a drug candidate, highlighting the role of 4-Ethylphenylmethylsulfone-related compounds in drug metabolism studies. This approach allowed for the generation of sufficient quantities of metabolites for structural characterization, offering insights into the metabolism of potential pharmaceuticals (Zmijewski et al., 2006).

Proton Exchange Membranes for Fuel Cells

Another application involves the synthesis of sulfonated poly(ether sulfone)s for use as proton exchange membranes in fuel cells. This research aimed at enhancing proton conduction and thermal stability, critical properties for fuel cell performance (Matsumoto et al., 2009).

Antimicrobial Activity

Research on 4-(Phenylsulfonyl) morpholine, a compound related to 4-Ethylphenylmethylsulfone, explored its antimicrobial and modulating activity against various strains, including multi-resistant strains of bacteria and fungi. This study contributes to the understanding of sulfonamides' role in treating microbial infections (Oliveira et al., 2015).

Electrolytes for Lithium Batteries

Sulfones, including compounds structurally similar to 4-Ethylphenylmethylsulfone, have been synthesized and tested for use in rechargeable lithium batteries. These compounds were evaluated for their melting points, conductivities, and electrochemical stability, offering potential improvements for battery technologies (Sun & Angell, 2005).

Advanced Material Synthesis

The synthesis of novel sulfonated polyimides from specific diamine monomers for fuel cell applications illustrates another use case. These materials showed good solubility and high proton conductivities, suggesting their utility in developing more efficient fuel cell technologies (Guo et al., 2002).

Safety And Hazards

The safety data sheet for 4-Ethylphenylmethylsulfone indicates that it may cause acute toxicity if ingested, skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Sulfones, including 4-Ethylphenylmethylsulfone, have a wide range of applications in various fields. Recent research has focused on the sustainable synthesis of sulfones and the development of novel emerging technologies for more sustainable sulfone synthesis .

properties

IUPAC Name

1-ethyl-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXCCEDMMZBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300839
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylmethylsulfone

CAS RN

31218-79-8
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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